molecular formula C14H12F2O B1525526 1-(Benzyloxy)-4-(difluoromethyl)benzene CAS No. 915799-67-6

1-(Benzyloxy)-4-(difluoromethyl)benzene

Cat. No. B1525526
M. Wt: 234.24 g/mol
InChI Key: LFDJCWRYXCAVSC-UHFFFAOYSA-N
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Description

“1-(Benzyloxy)-4-(difluoromethyl)benzene” is a chemical compound with the empirical formula C14H12F2O . It has a molecular weight of 234.24 . The InChI key for this compound is LFDJCWRYXCAVSC-UHFFFAOYSA-N .


Molecular Structure Analysis

The molecular structure of “1-(Benzyloxy)-4-(difluoromethyl)benzene” consists of a benzene ring with a benzyloxy (C6H5CH2O-) group and a difluoromethyl (CF2H) group attached to it .


Physical And Chemical Properties Analysis

“1-(Benzyloxy)-4-(difluoromethyl)benzene” is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 323.6±42.0 °C at 760 mmHg, and a flash point of 157.4±23.8 °C . The compound has a molar refractivity of 62.7±0.3 cm3, a polar surface area of 9 Å2, and a molar volume of 202.1±3.0 cm3 .

Scientific Research Applications

Synthesis and Organic Chemistry

  • Microwave-Assisted Synthesis : A microwave-assisted protocol has been developed for the synthesis of 1,4-bis(difluoromethyl)benzene, demonstrating increased yield and reduced reaction time compared to conventional heating (Pan, Wang, & Xiao, 2017).
  • Intermediate in Organic Synthesis : 1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene, a derivative, is used as an intermediate in organic synthesis for pharmaceutical and pesticide preparation (We, 2015).

Chemical Reactions and Catalysis

  • Benzylation of Alcohols : A bench-stable pyridinium salt has been used for the benzylation of a wide range of alcohols, highlighting the versatility of benzyloxy derivatives in organic reactions (Poon & Dudley, 2006).
  • Electrochemical Fluorination : Studies on the electrochemical fluorination of compounds like difluoromethylbenzene demonstrate the potential for efficient production of fluorinated aromatic compounds (Momota, Mukai, Kato, & Morita, 1998).

Molecular Electronics

  • Conductance Studies : Research on benzene-1,4-dithiol molecules has provided insights into the conductance of molecular junctions, a fundamental aspect of molecular-scale electronics (Reed, Zhou, Muller, Burgin, & Tour, 1997).

Material Science and Polymer Chemistry

  • Synthesis of Novel Fluorine-Containing Compounds : The synthesis of compounds like 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene highlights their application in the production of advanced materials such as fluorine-containing polyetherimides (Yu Xin-hai, 2010).

properties

IUPAC Name

1-(difluoromethyl)-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2O/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDJCWRYXCAVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716750
Record name 1-(Benzyloxy)-4-(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-4-(difluoromethyl)benzene

CAS RN

915799-67-6
Record name 1-(Benzyloxy)-4-(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
L Gabrielli, F Mancin - The Journal of Organic Chemistry, 2016 - ACS Publications
Two single-molecule, self-immolative fluoride probes, namely tert-butyldimethylsilyl-protected 2- and 4-difluoromethylphenol, are described. Compared to similar systems previously …
Number of citations: 21 pubs.acs.org
G He, X Xiao, HZ Jin, JH Lin, T Zhong, X Zheng… - Tetrahedron, 2021 - Elsevier
The installation of a HCF 2 group is a research area that has received increasing attention, and deoxydifluorination of aldehydes have served as an attractive protocol due to the wide …
Number of citations: 2 www.sciencedirect.com
MS Wiehn, SD Lindell, S Bräse - Journal of Combinatorial …, 2009 - ACS Publications
An efficient method to synthesize gem-difluorinated compounds on solid supports is described. The strategy is based on the design of a novel sulfur linker system that enables, to the …
Number of citations: 10 pubs.acs.org
PS Fier - 2014 - search.proquest.com
The following dissertation discusses the development, study, and applications of methods to prepare perfluoroalkyl arenes, difluoromethyl arenes, aryl difluoromethyl ethers, and aryl …
Number of citations: 3 search.proquest.com

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